5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid
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Overview
Description
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: is an organic compound with the molecular formula C10H9BrO5 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a carboxyethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by esterification and hydrolysis steps. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified with an appropriate alcohol, followed by hydrolysis to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxyethoxy group can be oxidized to form different functional groups, or reduced under specific conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Hydrolysis: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different carboxylic acid derivatives .
Scientific Research Applications
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid: can be compared with other similar compounds such as:
5-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a carboxyethoxy group.
2-Hydroxy-5-bromobenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyethoxy group.
5-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyethoxy group.
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Properties
IUPAC Name |
5-bromo-2-[(1S)-1-carboxyethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-5(9(12)13)16-8-3-2-6(11)4-7(8)10(14)15/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBANNSWSCRMBK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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